N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline
Description
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline (CAS: 82437-47-6) is a pyrazole-derived aromatic amine featuring a diethylamino group attached to a phenyl ring, which is further substituted by a 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl moiety. Structurally, the pyrazoline ring is nearly coplanar with adjacent aromatic systems (e.g., benzene or pyridine rings in analogs), as observed in related compounds, with dihedral angles typically below 10° . The diethyl groups on the aniline nitrogen introduce steric bulk and influence electronic properties, impacting reactivity and intermolecular interactions.
Properties
CAS No. |
82437-47-6 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N,N-diethyl-4-(2-phenyl-3,4-dihydropyrazol-5-yl)aniline |
InChI |
InChI=1S/C19H23N3/c1-3-21(4-2)17-12-10-16(11-13-17)19-14-15-22(20-19)18-8-6-5-7-9-18/h5-13H,3-4,14-15H2,1-2H3 |
InChI Key |
OPUMTVBRKDBAJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. . The reaction conditions often require the use of catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Schiff Base Formation
The aniline group participates in condensation reactions with aldehydes to form Schiff bases. This reaction occurs under solvent-free grinding conditions or in ethanol with catalytic acetic acid :
-
Reaction :
-
Conditions :
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Solvent-free mechanical grinding (5–10 min)
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Ethanol reflux (2–4 hr) with 1–2 drops acetic acid
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| Aldehyde (RCHO) | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| 4-Nitrobenzaldehyde | 92 | 5 |
| 3-Hydroxybenzaldehyde | 85 | 8 |
| 4-Chlorobenzaldehyde | 88 | 6 |
Oxidation Reactions
The 4,5-dihydro-1H-pyrazole (pyrazoline) ring undergoes oxidation to form aromatic pyrazoles. This is catalyzed by iodine in DMSO or KMnO₄ in acidic media :
-
Reaction :
-
Conditions :
-
I₂/DMSO, 80°C, 2–4 hr
-
KMnO₄/H₂SO₄, reflux, 1–2 hr
-
-
Outcome :
Acylation and Alkylation
The N,N-diethylamino group undergoes electrophilic substitution reactions:
Acylation
-
Reagent : Acetic anhydride or acetyl chloride
-
Conditions : Reflux in dry dichloromethane with triethylamine (2–4 hr)
-
Product : N-Acetyl-N,N-diethylaniline-pyrazoline derivative
Alkylation
-
Reagent : Methyl iodide/ethyl bromide
-
Conditions : K₂CO₃ in DMF, 60°C, 6–8 hr
-
Product : Quaternary ammonium salts
Cyclocondensation Reactions
The pyrazoline ring participates in heterocycle formation. For example, reaction with thiourea forms pyrazolo-thiazolidinones :
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Reaction :
-
Conditions :
-
Glacial acetic acid, reflux (4–6 hr)
-
Yields: 65–75%
-
Electrophilic Aromatic Substitution
The para position of the N,N-diethylaniline group is activated for electrophilic attacks:
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-N,N-diethylaniline-pyrazoline |
| Sulfonation | H₂SO₄/SO₃, 50°C | Sulfonated derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | 4-Halo-N,N-diethylaniline-pyrazoline |
Coordination Chemistry
The compound acts as a ligand for transition metals due to its pyrazoline nitrogen and aniline lone pairs :
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Metal Complexation :
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes :
-
Conditions :
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Acetonitrile, 254 nm UV light, 12 hr
-
-
Product : Cyclobutane-fused pyrazoline derivatives
Acid-Base Reactions
The pyrazoline ring exhibits weak basicity (pKa ≈ 3.8–4.2) . Protonation occurs at the pyrazoline N1 atom in strong acids (e.g., HCl/EtOH), forming water-soluble salts.
Critical Analysis of Reactivity
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Steric Effects : Disorder in the N,N-diethylamino group (observed in crystallography ) reduces nucleophilicity at the aniline nitrogen.
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Electronic Effects :
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Pyrazoline ring: Electron-donating (+M effect) activates adjacent positions for electrophilic substitution.
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Diethylamino group: Strongly activates the para position of the aniline ring.
-
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Thermal Stability : Decomposes above 250°C without melting.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit promising anticancer properties. N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
this compound is utilized as a monomer in the synthesis of conducting polymers. These polymers have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound enhances the conductivity and stability of the resulting polymers, making them suitable for electronic applications .
Chemical Intermediate
Synthesis of Heterocyclic Compounds
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for further modification and functionalization, enabling the development of new chemical entities with potential biological activity. For instance, it can be used to synthesize more complex pyrazole derivatives that may exhibit enhanced pharmacological properties .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Antimicrobial Properties | Inhibits growth of Gram-positive and Gram-negative bacteria | |
| Materials Science | Polymer Chemistry | Enhances conductivity in polymers for electronics |
| Chemical Intermediate | Synthesis of Heterocycles | Serves as a precursor for biologically active compounds |
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer models, with IC50 values demonstrating potency comparable to established chemotherapeutics .
- Antimicrobial Studies : Another research effort focused on evaluating the antimicrobial efficacy of this compound against clinical isolates. The study found that it exhibited potent activity against multi-drug resistant strains, suggesting its potential as a lead compound for new antibiotic development .
- Polymer Applications : In materials science, researchers synthesized a series of conducting polymers incorporating this compound. These polymers were characterized by enhanced electrical conductivity and stability under operational conditions typical for electronic devices .
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The following table highlights key structural analogs and their distinguishing features:
Key Observations:
- Steric and Electronic Effects: The diethylamino group in the target compound reduces crystallinity compared to 1,3-diphenyl analogs, as seen in disordered ethyl groups in crystal structures .
- Planarity: The pyrazoline ring’s near-coplanarity with aromatic substituents (e.g., dihedral angle of 4.53° with benzene in analogs ) contrasts with non-planar conformations in compounds like 4-(4,5-dihydrooxazol-2-yl)aniline derivatives, which exhibit dihedral angles >70° .
Biological Activity
N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline, also known by its CAS number 82437-47-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 281.39 g/mol. The structure features a diethylamino group attached to a phenyl ring, which is further connected to a 4,5-dihydro-pyrazole moiety.
Synthesis
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds under acidic conditions. For instance, a common method includes refluxing phenylhydrazine with an appropriate aldehyde or ketone in the presence of acetic acid, followed by purification through column chromatography .
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key players in inflammatory processes. For example, one study demonstrated that related pyrazole derivatives showed IC50 values ranging from 44.81 to 55.65 μg/mL against COX enzymes .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on novel Schiff base compounds bearing pyrazoline moieties reported good inhibition zones against various bacterial strains, suggesting that this compound could possess similar antimicrobial effects .
Cytotoxicity and Anticancer Activity
In terms of anticancer activity, some pyrazole derivatives have shown promising results against human tumor cell lines. For instance, compounds structurally related to this compound displayed significant antiproliferative effects in vitro .
Case Studies
Study 1: Anti-inflammatory Evaluation
In a recent study involving various pyrazole derivatives, this compound was tested for its anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results indicated a notable reduction in paw swelling comparable to standard anti-inflammatory drugs like diclofenac sodium .
Study 2: Antimicrobial Activity
Another investigation focused on the synthesis of pyrazoline derivatives and their biological activities revealed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Data Tables
Q & A
Q. What experimental methods are used to determine the crystal structure of N,N-Diethyl-4-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)aniline?
The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). For example, the pyrazoline ring in the title compound was found to adopt an envelope conformation, with dihedral angles of 79.96° between the aniline group and the pyrazoline ring. SHELX programs (e.g., SHELXL for refinement) are commonly employed to analyze disordered groups, such as the ethyl substituents in the N,N-diethylaniline moiety .
Q. What are the key steps in synthesizing this compound?
A representative synthesis involves cyclocondensation reactions. For instance, derivatives of this compound are synthesized via reactions between chalcones and hydrazine derivatives under reflux conditions. Characterization includes IR, NMR, and mass spectrometry to confirm the pyrazoline core and substituent positions .
Q. How is this compound characterized using spectroscopic techniques?
- 1H NMR : Peaks for aromatic protons (δ 6.6–7.6 ppm), pyrazoline protons (δ 3.3–5.1 ppm), and ethyl groups (δ 1.1–3.8 ppm) are observed.
- IR : Absorption bands for C=N (~1596 cm⁻¹) and aromatic C=C (~1489 cm⁻¹) confirm the pyrazoline and aryl groups .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Intermolecular C–H⋯N hydrogen bonds and π–π interactions (e.g., centroid distances of 3.73 Å) stabilize the crystal packing. These interactions affect solubility, melting points, and stability, which are critical for designing solid-state materials or drug formulations .
Q. How are disordered groups (e.g., ethyl substituents) resolved during structural refinement?
Disordered ethyl groups are modeled using split positions with occupancy factors refined via SHELXL. Constraints (e.g., SIMU, DELU) are applied to maintain reasonable geometry and thermal parameters .
Q. What bioactivity has been reported for this compound, and how is it assessed?
Pyrazoline derivatives exhibit antiproliferative activity. For example, N,N-diethyl analogs inhibit cervical cancer cell growth (e.g., IC₅₀ values via MTT assays). Mechanistic studies may involve apoptosis assays or molecular docking to identify binding targets .
Q. How can structure-activity relationships (SARs) guide optimization of this compound?
Key structural features include:
Q. What challenges arise in validating crystallographic data for this compound?
Validation involves checking for overfitting (e.g., R-factor discrepancies), ensuring reasonable displacement parameters, and verifying hydrogen-bond geometry. Tools like PLATON or CCDC validation suites are used to identify outliers .
Q. How are reaction conditions optimized to minimize byproducts during synthesis?
Parameters such as solvent choice (e.g., n-butanol vs. ethanol), temperature, and catalyst loading are systematically varied. For example, refluxing with ammonium acetate in n-butanol for 4 hours minimizes side reactions in pyrazoline formation .
Q. How does computational modeling support the analysis of this compound’s environmental behavior?
Molecular dynamics simulations can predict soil adsorption coefficients (Kd) and degradation pathways. For instance, aniline derivatives migrate vertically in soil layers under varying hydraulic conditions, with pump speeds influencing partitioning between aqueous and solid phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
